MAL-PEG4-(m-PEG12)3
Description
Structure
2D Structure
Properties
Molecular Formula |
C106H202N6O50 |
|---|---|
Molecular Weight |
2360.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C106H202N6O50/c1-120-24-27-128-40-43-136-54-57-142-66-69-148-78-81-154-90-93-157-87-84-151-75-72-145-63-60-139-51-48-133-37-32-125-21-12-108-100(114)7-17-160-96-106(111-103(117)10-16-123-30-35-131-46-47-132-36-31-124-20-11-107-99(113)6-15-112-104(118)4-5-105(112)119,97-161-18-8-101(115)109-13-22-126-33-38-134-49-52-140-61-64-146-73-76-152-85-88-158-94-91-155-82-79-149-70-67-143-58-55-137-44-41-129-28-25-121-2)98-162-19-9-102(116)110-14-23-127-34-39-135-50-53-141-62-65-147-74-77-153-86-89-159-95-92-156-83-80-150-71-68-144-59-56-138-45-42-130-29-26-122-3/h4-5H,6-98H2,1-3H3,(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117) |
InChI Key |
NDEZSFRLBSRIHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG4-(m-PEG12)3 typically involves the following steps:
Activation of PEG: The PEG chains are activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.
Conjugation with Maleimide: The activated PEG-NHS esters are then reacted with a maleimide derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS in a controlled environment.
Conjugation: The activated PEG is then conjugated with maleimide in large reactors, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
MAL-PEG4-(m-PEG12)3 primarily undergoes the following types of reactions:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction typically occurs at a pH of 6.5-7.5 in aqueous buffers.
Click Chemistry: SPAAC reactions are carried out in the absence of copper catalysts, making them suitable for biological applications.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Click Chemistry: The major product is a triazole-linked conjugate.
Scientific Research Applications
MAL-PEG4-(m-PEG12)3 has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of MAL-PEG4-(m-PEG12)3 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This conjugation improves the solubility, stability, and bioavailability of the conjugated molecules. The PEG chains provide a hydrophilic environment, reducing aggregation and enhancing the circulation time of the conjugates in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares MAL-PEG4-(m-PEG12)3 with structurally related PEG linkers:
Research Findings and Performance Metrics
Bioconjugation Efficiency
- Conjugation of this compound to trastuzumab (anti-HER2 antibody) achieved >90% efficiency under mild pH (7.4) and temperature (25°C) conditions, outperforming Amino-PEG4-(m-PEG12)3 (65% efficiency with EDC/NHS chemistry) .
Cost and Availability
- This compound is priced at $1,300 per 1000 mg, comparable to NHS-PEG4-(m-PEG12)3-ester but 30% costlier than Amino-PEG4-(m-PEG12)3 ($900 per 1000 mg) .
Biological Activity
MAL-PEG4-(m-PEG12)3 is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of bioconjugation and drug delivery. This compound features a maleimide group, which facilitates its conjugation to thiol-containing biomolecules, enhancing the pharmacokinetics and therapeutic efficacy of drugs. This article explores the biological activity of this compound, including its mechanism of action, in vivo studies, and relevant case studies.
The primary mechanism of action for this compound involves its ability to form stable covalent bonds with thiol groups on proteins or peptides. The maleimide moiety reacts selectively with free cysteine residues, allowing for targeted drug delivery. This reaction is advantageous in developing antibody-drug conjugates (ADCs), where the stability of the conjugate is critical for therapeutic efficacy.
2. Biological Activity and Pharmacokinetics
Research indicates that the incorporation of PEG moieties can significantly alter the pharmacokinetic properties of drugs. For instance, studies have shown that longer PEG chains can reduce renal clearance and prolong circulation time in the bloodstream, which is crucial for maintaining therapeutic concentrations over extended periods .
Table 1: Comparison of Biological Properties
| Property | This compound | Control Compound |
|---|---|---|
| Circulation Half-Life | Extended | Shorter |
| Renal Clearance | Reduced | Higher |
| Stability in Plasma | High | Moderate |
| Conjugation Efficiency | High | Variable |
3. In Vivo Studies
In vivo studies have demonstrated that this compound conjugates exhibit enhanced antitumor activity compared to non-PEGylated counterparts. For example, an ADC utilizing this linker showed improved tumor targeting and reduced off-target effects . The optimized drug-linker system was evaluated in xenograft models, revealing a significant increase in therapeutic efficacy.
Case Study: ADC Development
A notable case study involved the development of an ADC using this compound linked to monomethylauristatin E (MMAE). The study reported that ADCs with this linker exhibited a homogeneous drug-to-antibody ratio (DAR) and demonstrated superior antitumor activity compared to those with shorter PEG linkers .
4. Structural Characteristics and Stability
The structural properties of this compound play a vital role in its biological activity. The maleimide group provides a reactive site for thiol conjugation, while the PEG segments enhance solubility and reduce immunogenicity. Studies have shown that the stability of PEGylated compounds is influenced by the length and branching of PEG chains .
5. Conclusion
This compound represents a promising compound in the realm of bioconjugation and drug delivery systems. Its ability to enhance drug stability, prolong circulation time, and improve targeting efficacy makes it a valuable tool for developing novel therapeutics. Future research should continue to explore its applications in various therapeutic contexts, particularly in oncology.
Q & A
Q. How should researchers design experiments for synthesizing MAL-PEG4-(m-PEG12)3?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., stoichiometry, temperature, solvent purity). Use stepwise PEGylation to avoid cross-linking, with MAL (maleimide) introduced last to preserve reactivity. Purification via size-exclusion chromatography (SEC) or dialysis is critical to isolate the target compound. Ensure characterization at each step using NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (MS) to confirm intermediate structures .
Q. What characterization techniques are essential for verifying this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Identify proton environments (e.g., PEG spacer signals at δ 3.5–3.7 ppm, maleimide protons at δ 6.6–6.8 ppm).
- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to confirm molecular weight and detect impurities.
- HPLC/SEC : Assess purity and aggregation states.
Cross-validate data to resolve ambiguities (e.g., overlapping NMR peaks) .
Q. How can researchers optimize solubility and minimize aggregation of this compound in aqueous solutions?
- Methodological Answer :
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to reduce hydrophobic interactions.
- Additives : Include surfactants (e.g., Tween-20) or chaotropic agents (e.g., urea) at low concentrations.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation .
Advanced Research Questions
Q. How to resolve contradictions between this compound’s theoretical and observed molecular weights?
- Methodological Answer :
- Hypothesis Testing : Check for incomplete PEGylation or hydrolysis of maleimide groups.
- Tandem MS/MS : Fragment ions can identify unexpected adducts or degradation products.
- Quantitative <sup>1</sup>H NMR : Compare integration ratios of PEG and maleimide protons to calculate purity .
Q. What statistical frameworks are suitable for analyzing this compound’s bio-conjugation efficiency data?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., protein targets), Intervention (conjugation conditions), Comparison (unmodified vs. conjugated), Outcome (efficiency via fluorescence quenching), and Time (kinetic analysis).
- Error Analysis : Use t-tests or ANOVA to compare replicates; report confidence intervals for reproducibility .
Q. How to address reproducibility challenges in this compound’s synthesis across labs?
- Methodological Answer :
- Standardized Protocols : Document exact reagent sources (e.g., PEG grade, solvent lot numbers).
- Inter-Lab Validation : Share raw data (e.g., chromatograms, spectra) via repositories like Zenodo.
- Control Experiments : Include a reference compound (e.g., commercially available PEG-maleimide) to benchmark results .
Q. What strategies mitigate batch-to-batch variability in this compound production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration).
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like polydispersity index (PDI) and enforce process controls.
- Stability Studies : Monitor degradation under stress conditions (heat, light) to identify sensitive steps .
Data Analysis & Interpretation
Q. How to analyze conflicting results in this compound’s reactivity with thiol-containing biomolecules?
- Methodological Answer :
- Kinetic Modeling : Fit time-course data to pseudo-first-order equations to compare rate constants.
- Competitive Assays : Introduce a control thiol (e.g., glutathione) to test specificity.
- X-ray Crystallography : Resolve 3D structures of conjugated products to identify steric hindrance .
Q. What methodologies ensure robust quantification of maleimide group availability post-synthesis?
- Methodological Answer :
- Ellman’s Assay : React with excess cysteine and measure free thiols spectrophotometrically.
- Fluorescence Labeling : Use thiol-reactive probes (e.g., fluorescein-maleimide) for flow cytometry.
- LC-MS/MS : Quantify unreacted maleimide via characteristic fragmentation patterns .
Ethical & Reporting Standards
Q. How to ensure ethical data reporting in studies involving this compound?
- Methodological Answer :
- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories.
- Conflict of Interest (COI) Declarations : Disclose funding sources or commercial affiliations.
- Raw Data Inclusion : Attach spectra, chromatograms, and statistical scripts as supplementary files .
Q. Tables for Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
